![molecular formula C17H27NO4S2 B2873651 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-isopropylbenzenesulfonamide CAS No. 874787-92-5](/img/structure/B2873651.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-isopropylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the N-(1,1-dioxidotetrahydrothiophen-3-yl) family . These compounds have been studied for their potential as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Synthesis Analysis
While specific synthesis information for this compound is not available, research has been conducted on the synthesis of similar compounds . These studies have identified new ether-based scaffolds and paired them with novel sulfone-based head groups to create potent and selective GIRK1/2 activators .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Sulfonamides have been extensively studied for their versatile synthetic applications and chemical properties. For example, Reddy et al. (2014) developed a novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the utility of sulfonamides in creating complex heterocyclic structures Reddy et al., 2014.
Biological Activities and Therapeutic Potential
Anticancer Activities
Sulfonamides have shown potential as anticancer agents. Gul et al. (2018) synthesized new sulfonamide derivatives that exhibited selective inhibition of human carbonic anhydrase IX and XII, which are implicated in cancer, highlighting their potential as anticancer drug candidates Gul et al., 2018.
Antimicrobial Properties
Antibacterial activity is another significant aspect of sulfonamide research. Abbasi et al. (2016) investigated the antibacterial potential of sulfonamides bearing a benzodioxane moiety, revealing that many synthesized compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive strains Abbasi et al., 2016.
Analgesic and Anti-inflammatory Effects
The analgesic and anti-inflammatory properties of sulfonamides have been explored, with compounds showing comparable effects to Celecoxib in pain models, suggesting their utility in treating pain without causing locomotive disorders Lobo et al., 2015.
Pharmacological Studies
Preclinical pharmacology studies, such as those conducted by Wang et al. (2012), help in understanding the pharmacokinetics, tissue distribution, and metabolic stability of sulfonamide compounds, providing a basis for their development as therapeutic agents Wang et al., 2012.
Mecanismo De Acción
Target of Action
The primary target of the compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-isopropylbenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s electrical activity .
Biochemical Pathways
The activation of GIRK channels by the compound affects the potassium ion flow across the cell membrane . This can influence various biochemical pathways, particularly those involved in cell excitability and signal transduction .
Result of Action
The activation of GIRK channels by the compound can lead to changes in the cell’s electrical activity . This can have various effects at the molecular and cellular levels, depending on the specific type of cell and the role of GIRK channels in its function .
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4S2/c1-13(2)11-18(16-9-10-23(19,20)12-16)24(21,22)17-7-5-15(6-8-17)14(3)4/h5-8,13-14,16H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTVRCMLKHTKIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-isopropylbenzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.